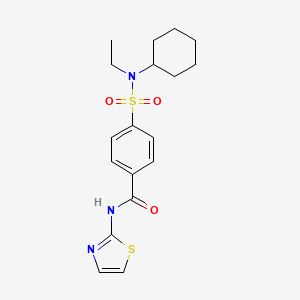

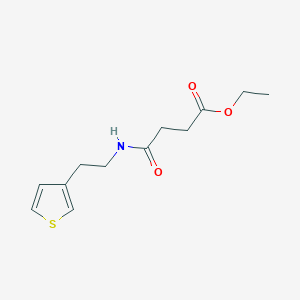

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

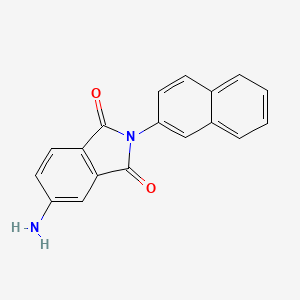

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related compound, has been studied for its inhibition effects on human carbonic anhydrase isoforms. These compounds inhibited carbonic anhydrases, particularly hCA I, II, IV, and VII, in the low micromolar and nanomolar range. This suggests potential applications in targeting these enzymes for therapeutic purposes (Ulus et al., 2016).

Antimicrobial and Antifungal Properties

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, similar to the compound , have shown antimicrobial and antifungal properties. These substances have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Heterocyclic Compound Synthesis

Compounds like N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related, have been synthesized using microwave irradiation. This represents a cleaner, more efficient method for synthesizing such compounds, indicating potential in heterocyclic compound synthesis (Saeed, 2009).

Biomedical Applications

Benzamide-based compounds, which are structurally related, have been used in the synthesis of poly(p-benzamide) with defined molecular weights and low polydispersity. This method also led to the synthesis of block copolymers containing well-defined aramides, suggesting applications in biomedical and material sciences (Yokozawa et al., 2002).

Synthesis of N-Phenyl-4-(4-(Thiazol-2-yl)-Phenyl)-Thiazol-2-Amine Derivatives

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, similar in structure, were synthesized and screened for antimicrobial activity. Some of these molecules were more potent than reference drugs against pathogenic strains, showing potential in developing new antimicrobial agents (Bikobo et al., 2017).

Propriétés

IUPAC Name |

4-[cyclohexyl(ethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h8-13,15H,2-7H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINYMBCAURZBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)

![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)

![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2931121.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2931124.png)

![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931129.png)

![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)